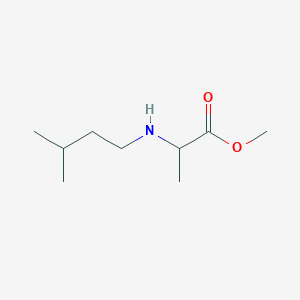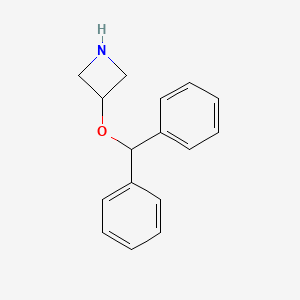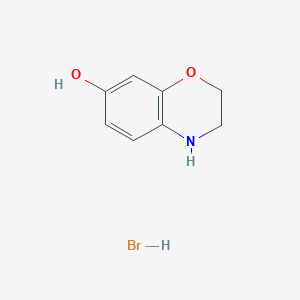![molecular formula C13H16N2Si B13522612 1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a benzodiazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole typically involves the palladium-catalyzed coupling reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes or alcohols.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and enzymes. The ethynyl moiety can participate in various chemical reactions, facilitating the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
- 2-[2-(Trimethylsilyl)ethynyl]aniline
- 1-Methyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
- Triisopropyl [ (trimethylsilyl)ethynyl]silane
Comparison: 1-Methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2Si |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
trimethyl-[2-(1-methylbenzimidazol-2-yl)ethynyl]silane |
InChI |
InChI=1S/C13H16N2Si/c1-15-12-8-6-5-7-11(12)14-13(15)9-10-16(2,3)4/h5-8H,1-4H3 |
InChI Key |
GCLKSMSLSYZOFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


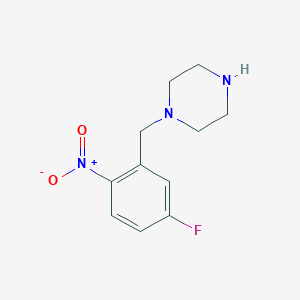
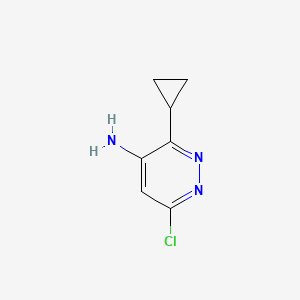
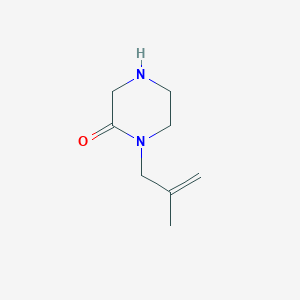

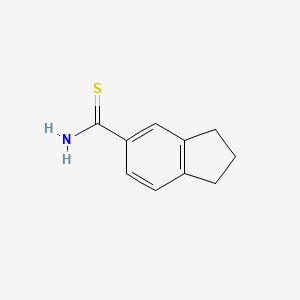
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)
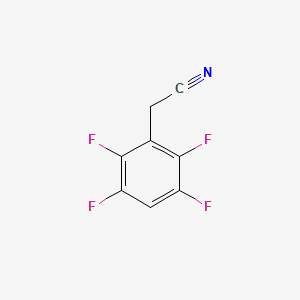
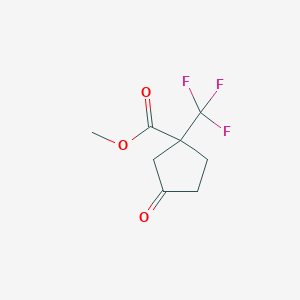
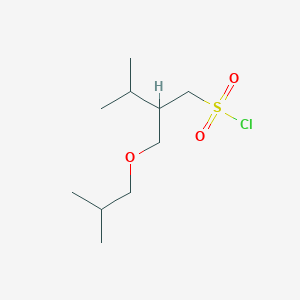
![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
